molecular formula C9H19NO2 B3426852 2-Amino-2-methyloctanoic acid CAS No. 5472-93-5

2-Amino-2-methyloctanoic acid

Cat. No. B3426852
CAS RN: 5472-93-5
M. Wt: 173.25 g/mol
InChI Key: ZVGFZQSYGLIZHE-UHFFFAOYSA-N
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Description

2-Amino-2-methyloctanoic acid (AMOA) is an important organic compound that has been widely studied for its various applications in the fields of biochemistry and physiology. AMOA is a structural analog of the amino acid leucine, and it is found in many proteins, enzymes, and other biological molecules. It is also used as an intermediate in the synthesis of other organic compounds, such as peptides and amino acids.

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

  • 2-Amino-2-methyloctanoic acid derivatives are used in the design of renin inhibitory peptides. These peptides are potent inhibitors of human plasma renin, a key enzyme in the renin-angiotensin system which regulates blood pressure and fluid balance. The glycol moiety in these novel acids acts as a transition-state analogue, mimicking the intermediate formed during enzyme-catalyzed hydrolysis of peptidic bonds (Thaisrivongs et al., 1987).

Flavor Chemistry

  • Volatile branched-chain fatty acids, including this compound and its derivatives, have been identified in various meats like beef, pork, goat, and lamb. They contribute to the distinct flavors of these meats, particularly the unique scents of goat and lamb, which are attributed to compounds like 4-ethyloctanoic acid and 4-methyloctanoic acid (Kim, Ha, & Lindsay, 1993).

Microbial Metabolism

  • In Lactobacillus sanfranciscensis LSCE1, a bacterium associated with sourdough fermentation, acid stress induces a metabolic shift leading to the overproduction of related compounds, like 3-methylbutanoic and 2-methylbutanoic acids. This suggests a significant role for this compound and its derivatives in microbial responses to environmental stress (Serrazanetti et al., 2011).

Organic Synthesis

  • The chemical synthesis of amino acids, including derivatives of this compound, is an important area in organic chemistry. These compounds are essential as chiral building blocks for drug development and industrial applications. For example, stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid was achieved using a systems biocatalysis approach, highlighting the versatility of these compounds in synthetic chemistry (Hernández et al., 2017).

Biomedical Research

  • Derivatives of this compound are being investigated for their potential as bioisosteres of leucine in drug design. For instance, (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid has been developed for large-scale manufacture as an α2δ-ligand, indicating its relevance in pharmaceutical research (Murtagh et al., 2011).

properties

IUPAC Name

2-amino-2-methyloctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-3-4-5-6-7-9(2,10)8(11)12/h3-7,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGFZQSYGLIZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283092
Record name 2-amino-2-methyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6173-77-9, 5472-93-5
Record name NSC32832
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC29626
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-methyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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